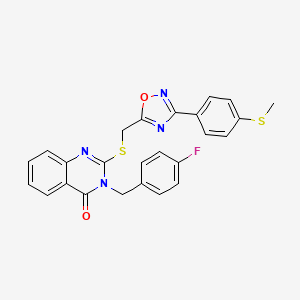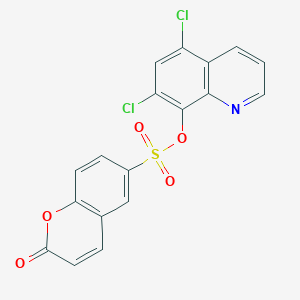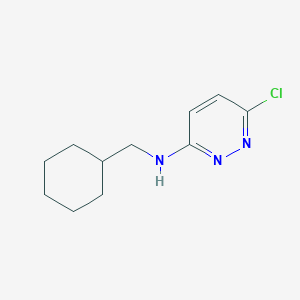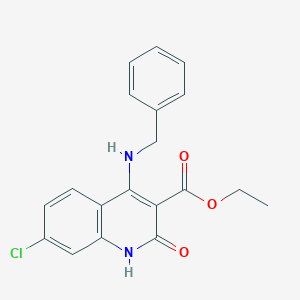
3-(4-fluorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives has been explored in various studies. In one approach, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized through a sulfur arylation reaction . Another study reported the alkylation of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different alkylating agents, leading to various 2-alkylthio derivatives . These methods demonstrate the versatility of quinazolin-4(3H)-one chemistry in generating a diverse array of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of the synthesized 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was elucidated using Raman analysis and single-crystal X-ray diffraction. The compound crystallized in the monoclinic system with space group P21/c and exhibited anisotropic refinement for non-hydrogen atoms, with hydrogen atoms placed theoretically . This detailed structural analysis is crucial for understanding the compound's interactions at the molecular level.
Chemical Reactions Analysis
The reactivity of quinazolin-4(3H)-one derivatives has been demonstrated through various chemical transformations. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with hydrazine hydrate led to the formation of hydrazide derivatives, which could be further converted into pyrazoles and pyrazolones . These reactions highlight the potential of quinazolin-4(3H)-one derivatives to undergo chemical modifications, enabling the synthesis of a wide range of compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized by their empirical formula, crystal system, space group, and unit cell parameters. For example, the 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one has a monoclinic crystal system with specific unit cell parameters and a volume of 1524.42 A^3 . These properties are essential for the identification and characterization of the compounds and can influence their biological activity and stability.
Biological Activities and Case Studies
The synthesized quinazolin-4(3H)-one derivatives have been evaluated for their biological activities. The antibacterial evaluation of the 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one showed activity against some bacterial strains . Additionally, novel quinolone derivatives with an 1,3,4-oxadiazole ring were synthesized and tested as anti-HIV agents, with some compounds exhibiting good anti-HIV activity . These studies provide a foundation for further development and optimization of quinazolin-4(3H)-one derivatives as potential therapeutic agents.
Applications De Recherche Scientifique
Antimicrobial Activities
Quinazolinone derivatives, including compounds structurally similar to the specified chemical, have been extensively studied for their antimicrobial properties. For instance, a series of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety demonstrated significant antimicrobial activities, with some compounds showing better inhibitory effects against certain bacteria and fungi than commercial bactericides and fungicides (Yan et al., 2016). Furthermore, another study synthesized and screened quinazolinone derivatives for antibacterial and antifungal activities, revealing that the addition of a styryl moiety at the second position of 4(3H) quinazolinone enhanced biological activity (Gupta et al., 2008).
Analgesic and Anti-Inflammatory Activities
Quinazolinone derivatives linked with 1,3,4-oxadiazole have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Studies have shown that certain derivatives exhibit potent analgesic and anti-inflammatory effects, suggesting their potential application in the development of new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).
Antihistaminic Agents
Quinazolinone compounds have also been investigated for their H1-antihistaminic activity. A study involving the synthesis of novel quinazolinone derivatives for H1-antihistaminic agents showed significant protection against histamine-induced bronchospasm in animal models, with some compounds exhibiting low sedation compared to standard drugs (Alagarsamy & Parthiban, 2013).
Anticancer Activity
Research has also explored the anticancer potential of quinazolinone derivatives. For instance, a study evaluated the antimicrobial and anticancer properties of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives, identifying compounds with notable antimicrobial and anticancer effectiveness (Deep et al., 2013).
Anti-HIV Activity
Quinolone derivatives with an 1,3,4-oxadiazole ring have been synthesized and assessed for anti-HIV activity. Some analogues inhibited HIV-1 replication in cell culture, suggesting their potential as new anti-HIV agents (Parizadeh et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S2/c1-33-19-12-8-17(9-13-19)23-28-22(32-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXKVEHNABOQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)
![N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B3002226.png)
![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B3002227.png)
![2-(1-ethylindol-3-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3002228.png)
![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)
![3,4-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3002232.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)



![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)